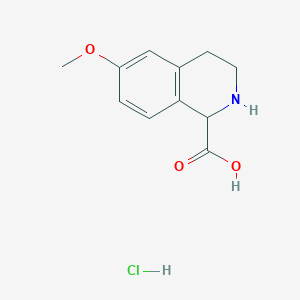

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Description

Propriétés

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWFHMARMBMUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263377-98-5 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263377-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves multiple steps. One possible synthetic route starts with the reaction of 4-oxo-1,2,3,4-tetrahydroquinoline with methyl bromoacetate to form 6-methoxy-1,2,3,4-tetrahydro-isoquinoline. This intermediate is then acidified with oxalic acid to produce 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Finally, the carboxylic acid is reacted with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Agent for Neurological Disorders

This compound is being investigated for its potential to treat neurological disorders such as Alzheimer's and Parkinson's disease. Its unique mechanism of action may provide alternatives to traditional therapies, potentially improving patient outcomes in managing these conditions .

Mechanism of Action

Research indicates that 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride may influence neurotransmitter systems, which are crucial in the pathology of various neurological diseases. By modulating these systems, it could help restore balance in neuronal signaling .

Neuroprotective Studies

Cell Protection

Studies are underway to evaluate the compound's efficacy in protecting neuronal cells from oxidative stress and apoptosis. Such properties could lead to advancements in therapeutic strategies aimed at neurodegenerative diseases .

Case Studies

Recent experimental models have shown promising results where this compound demonstrated a reduction in neuronal cell death in vitro when exposed to neurotoxic agents .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride serves as a standard reference material. It is utilized in various analytical methods to ensure the accuracy and reliability of chemical analyses .

| Application | Role of the Compound |

|---|---|

| Standard Reference Material | Ensures accuracy in chemical analysis |

| Quality Control | Used in the calibration of analytical instruments |

Natural Product Synthesis

Building Block for Complex Molecules

The compound is employed as a building block in the synthesis of other organic molecules. This application is crucial for developing new pharmaceuticals and materials that can address unmet medical needs .

| Synthesis Type | Description |

|---|---|

| Organic Molecule Synthesis | Facilitates the creation of new drugs |

| Material Science | Aids in developing innovative materials |

Biochemical Research

Modulation of Neurotransmitter Systems

Research into the biochemical pathways influenced by this compound reveals its potential role in modulating neurotransmitter systems. This insight is pivotal for developing new psychiatric treatments and understanding brain function better .

Research Findings

Preliminary studies indicate that the compound may enhance synaptic plasticity and improve cognitive functions, making it a candidate for further research into cognitive enhancers .

Mécanisme D'action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act on specific receptors or enzymes, influencing biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The following table compares structural features, molecular weights, and key properties of analogous tetrahydroisoquinoline derivatives:

Electronic Effects :

- Methoxy Group (Target Compound) : The 6-methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring. This enhances stability against oxidation compared to hydroxylated analogs .

- Chloro Substituents : Chlorine atoms (e.g., in 6-chloro or 5,7-dichloro derivatives) introduce electron-withdrawing effects, improving reactivity in cross-coupling reactions but reducing solubility .

Stereochemical Impact :

Key Research Findings

- Pharmacological Effects : The target compound weakly modulates 5-HT receptors but primarily elevates tissue serotonin levels by inhibiting reuptake, influencing thermoregulation and amphetamine toxicity .

- Comparative Bioactivity : Chlorinated analogs exhibit higher antimicrobial activity but lower CNS penetration due to increased molecular weight and lipophilicity .

- Market Availability : Enantiopure forms (R or S) are commercially available (e.g., Enamine Ltd.), with prices varying by scale (100 mg to 1 g) .

Activité Biologique

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (CAS No. 1263377-98-5) is a compound of interest due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14ClNO3

- Molecular Weight : 243.69 g/mol

- CAS Number : 1263377-98-5

Pharmacological Properties

Research indicates that 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride exhibits various biological activities:

1. Antiproliferative Activity

A study explored the antiproliferative effects of related isoquinoline derivatives on colorectal cancer (CRC). Although the specific activity of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride was not detailed in this study, it noted that similar compounds effectively reduced tumor growth in vivo by modulating inflammatory pathways such as IL-6/JAK2/STAT3 signaling .

2. Neuroprotective Effects

The compound is being investigated for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

3. Modulation of Neurotransmitter Systems

This compound's role in modulating neurotransmitter systems has been highlighted in biochemical studies. It is believed to influence dopamine and serotonin pathways, which could have implications for psychiatric disorders .

The biological activity of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Inhibition of Oncogenic Signaling : The compound has been shown to inhibit the IL-6/JAK2/STAT3 signaling pathway in CRC models. This pathway is often activated in cancerous tissues and contributes to tumor proliferation and survival .

- Antioxidant Properties : Its ability to restore metabolic disturbances caused by oxidative stress indicates potential antioxidant properties that may protect against cellular damage .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of isoquinoline derivatives:

Q & A

Q. What are the recommended synthetic pathways for 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves Pictet-Spengler cyclization or Bischler-Napieralski reactions. For methoxy-substituted analogs, protection/deprotection strategies for hydroxyl groups are critical. For example, in structurally similar compounds like 6,7-dimethoxy derivatives, regioselective methoxy placement affects cyclization yields due to steric and electronic factors . Key steps include:

- Substituent Protection : Use of benzyl or tert-butyldimethylsilyl (TBS) groups for hydroxyl protection prior to methoxylation.

- Cyclization Optimization : Adjusting reaction temperature (e.g., 60–80°C) and acid catalysts (e.g., HCl in dioxane) to enhance ring closure efficiency.

- Final Hydrochloride Salt Formation : Precipitation via HCl gas bubbling in anhydrous ether .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer : A combination of orthogonal methods ensures accurate characterization:

- HPLC-MS : Quantify purity (≥95% as per industry standards) and detect impurities (e.g., residual solvents or degradation products) using C18 columns with 0.1% formic acid in water/acetonitrile gradients .

- NMR Spectroscopy : Confirm methoxy group placement (δ 3.2–3.8 ppm for –OCH3 in H NMR) and tetrahydroisoquinoline backbone integrity via H-C HSQC .

- Elemental Analysis : Verify chloride content (±0.3% deviation) to confirm hydrochloride salt stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or enantiomeric purity. To address this:

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess, as stereochemistry significantly impacts receptor binding (e.g., (S)-enantiomers showing higher activity in some isoquinoline derivatives) .

- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with cell lines expressing consistent receptor isoforms.

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 6-hydroxy or 7-methoxy derivatives) to identify trends in structure-activity relationships .

Q. What strategies are effective in studying the compound’s stability under physiological and storage conditions?

- Methodological Answer : Stability studies should focus on:

- Hydrolytic Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours, monitoring via LC-MS for cleavage of the tetrahydroisoquinoline ring or demethylation .

- Oxidative Stress Testing : Expose to H2O2 (0.1–1 mM) to identify vulnerable sites (e.g., methoxy groups prone to oxidation).

- Long-Term Storage : Store at –20°C under argon to prevent hydrochloride salt deliquescence and dimerization, validated by periodic XRD analysis .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Leverage in silico tools to predict:

- ADMET Profiles : Use SwissADME to assess blood-brain barrier permeability (e.g., logP ~1.5–2.5 for CNS activity) and cytochrome P450 inhibition risks.

- Molecular Docking : Simulate binding to target receptors (e.g., opioid or adrenergic receptors) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methoxy substituent .

- Synthetic Feasibility : Apply retrosynthesis algorithms (e.g., Chematica) to prioritize derivatives with minimal protection steps and high yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.